1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine is a synthetic organic compound primarily recognized as a key intermediate in the synthesis of Doxazosin mesylate. Doxazosin mesylate is a medication utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH) []. This compound falls under the category of acylpiperazine derivatives and plays a crucial role as a building block in pharmaceutical chemistry, particularly in developing drugs targeting the cardiovascular system.
A simplified, efficient one-pot synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine (2) was achieved using ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate (3) and 1-(2,3-dimethylphenyl)piperazine as starting materials []. This improved process provides higher and more consistent yields compared to previous methods.
Although the provided literature doesn't explicitly detail the molecular structure analysis of this specific compound, similar arylpiperazine derivatives have been extensively studied for their 5-HT1A receptor binding properties [, ]. Computational methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structure-activity relationships and identify crucial structural features responsible for receptor binding []. These analyses typically focus on steric and electrostatic interactions between the ligand and receptor.
The provided literature primarily focuses on the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine and its subsequent use as an intermediate in the multi-step synthesis of Doxazosin mesylate []. Specific details regarding other chemical reactions involving this compound were not found in the provided abstracts.
The primary application of 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(2,3-dimethylphenyl)piperazine identified in the literature is its role as a key intermediate in the synthesis of Doxazosin mesylate []. This drug finds clinical use in managing hypertension and relieving symptoms associated with benign prostatic hyperplasia.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: